molecular formula C10H11NO2S B1532485 5-(ethylsulfonyl)-1H-indole CAS No. 193900-08-2

5-(ethylsulfonyl)-1H-indole

Cat. No. B1532485
M. Wt: 209.27 g/mol
InChI Key: GXXGKRCXWPJQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethylsulfonyl)-1H-indole, also known as 5-ESI or 5-ethylsulfonylindole, is an organic compound with a molecular weight of 212.3 g/mol. It is a heterocyclic compound, which means that it contains atoms of at least two different elements in its structure. 5-ESI is a sulfur-containing derivative of indole and has been used in various scientific research applications such as in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects.

Scientific Research Applications

5-(ethylsulfonyl)-1H-indole has been used in various scientific research applications, including in the synthesis of pharmaceuticals, in the development of new materials, and in the study of biochemical and physiological effects. In the synthesis of pharmaceuticals, 5-(ethylsulfonyl)-1H-indole has been used as a key intermediate in the synthesis of a variety of drugs, such as anti-inflammatory agents, analgesics, and anticonvulsants. 5-(ethylsulfonyl)-1H-indole has also been used in the development of new materials, such as organic semiconductors, electrochromic materials, and nanomaterials. In addition, 5-(ethylsulfonyl)-1H-indole has been used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the human body and in the study of the effects of environmental pollutants on the environment.

Mechanism Of Action

The mechanism of action of 5-(ethylsulfonyl)-1H-indole is not yet fully understood. However, it is believed that 5-(ethylsulfonyl)-1H-indole acts as an inhibitor of the enzyme phosphatidylinositol-4-phosphate 5-kinase (PIP5K), which is involved in the regulation of cell growth and differentiation. In addition, 5-(ethylsulfonyl)-1H-indole is thought to act as an agonist of the G-protein-coupled receptor GPR55, which is involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

5-(ethylsulfonyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(ethylsulfonyl)-1H-indole has anti-inflammatory, analgesic, and anticonvulsant effects. In vivo studies have demonstrated that 5-(ethylsulfonyl)-1H-indole can reduce the levels of pro-inflammatory cytokines and can act as an agonist of the G-protein-coupled receptor GPR55. In addition, 5-(ethylsulfonyl)-1H-indole has been shown to have neuroprotective and antioxidant effects.

Advantages And Limitations For Lab Experiments

5-(ethylsulfonyl)-1H-indole has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. However, there are some limitations to using 5-(ethylsulfonyl)-1H-indole in laboratory experiments. It is not soluble in water and can be toxic at high concentrations. In addition, it is not stable in the presence of light and oxygen.

Future Directions

There are a number of potential future directions for the use of 5-(ethylsulfonyl)-1H-indole in scientific research. It could be used in the development of new pharmaceuticals, such as anti-inflammatory agents, analgesics, and anticonvulsants. In addition, it could be used in the development of new materials, such as organic semiconductors, electrochromic materials, and nanomaterials. It could also be used in the study of biochemical and physiological effects, such as in the study of the effects of drugs on the human body and in the study of the effects of environmental pollutants on the environment. Finally, it could be used in the development of new diagnostic tools, such as biosensors and imaging techniques.

properties

IUPAC Name

5-ethylsulfonyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXGKRCXWPJQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(ethylsulfonyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.